N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide
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Overview
Description
N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and a phenylacetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This intermediate is then reacted with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitro-1,3-thiazol-2-yl)formamide
- N-(5-Nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- N-(5-Nitro-1,3-thiazol-2-yl)butanamide
Uniqueness
N-(5-Nitro-1,3-thiazol-2-YL)-2-phenyl-acetamide is unique due to its specific structural features, such as the phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91093-69-5 |
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Molecular Formula |
C11H9N3O3S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H9N3O3S/c15-9(6-8-4-2-1-3-5-8)13-11-12-7-10(18-11)14(16)17/h1-5,7H,6H2,(H,12,13,15) |
InChI Key |
QZKYMJIEKGQLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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